molecular formula C19H40N8O7 B8114062 N,N-Bis(PEG2-azide)-N-PEG2-oxyamine

N,N-Bis(PEG2-azide)-N-PEG2-oxyamine

Cat. No.: B8114062
M. Wt: 492.6 g/mol
InChI Key: NOJGFAUQFVCSCL-UHFFFAOYSA-N
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Description

N,N-Bis(PEG2-azide)-N-PEG2-oxyamine is a branched polyethylene glycol (PEG) derivative with azide and oxyamine functional groups. This compound is widely used in bioconjugation, drug delivery, and click chemistry due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(PEG2-azide)-N-PEG2-oxyamine typically involves the reaction of PEG derivatives with azide and oxyamine groups. One common method is the reaction of PEG2-amine with PEG2-azide under suitable conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the preparation of PEG derivatives, their functionalization with azide and oxyamine groups, and subsequent purification using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(PEG2-azide)-N-PEG2-oxyamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Bis(PEG2-azide)-N-PEG2-oxyamine has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation to attach biomolecules such as proteins and nucleic acids to surfaces or other molecules.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N,N-Bis(PEG2-azide)-N-PEG2-oxyamine involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(PEG2-azide)-N-PEG2-oxyamine is unique due to its combination of azide and oxyamine groups, which allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

O-[2-[2-[3-[bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]propoxy]ethoxy]ethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40N8O7/c20-25-23-2-8-29-13-15-31-10-5-27(4-1-7-28-12-17-33-18-19-34-22)6-11-32-16-14-30-9-3-24-26-21/h1-19,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJGFAUQFVCSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-])COCCOCCON
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40N8O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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